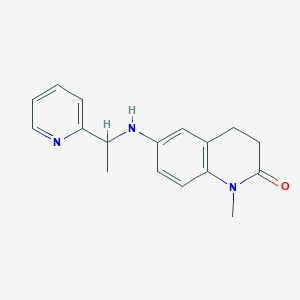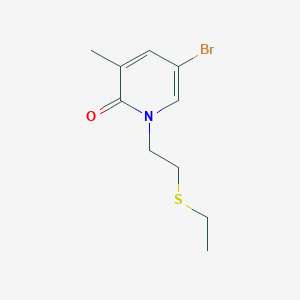![molecular formula C17H19N3O3 B7642162 3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7642162.png)
3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid, also known as CPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPB belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known to exhibit potent analgesic and anti-inflammatory properties.
科学的研究の応用
3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in various disease conditions, including chronic pain, inflammation, and cancer. The compound has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
作用機序
The mechanism of action of 3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain. This compound also exhibits anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
実験室実験の利点と制限
3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid has several advantages for lab experiments, including its potent analgesic and anti-inflammatory effects, and its ability to inhibit the growth of cancer cells. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and advanced laboratory techniques. Additionally, the compound may have limited solubility in certain solvents, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid, including the development of more efficient synthesis methods, the optimization of therapeutic doses, and the investigation of its potential applications in other disease conditions. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic effects. The development of this compound analogs with improved pharmacokinetic properties and efficacy is also an area of future research.
合成法
3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid can be synthesized using a multi-step process that involves the reaction between 4-pyrazol-1-ylbenzoic acid and cyclopropylamine, followed by the reaction with 2-methylpropanoic acid. The final product is obtained after purification and isolation using chromatography techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry and advanced laboratory techniques.
特性
IUPAC Name |
3-[cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(17(22)23)11-19(14-7-8-14)16(21)13-3-5-15(6-4-13)20-10-2-9-18-20/h2-6,9-10,12,14H,7-8,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQLEBJUBZLDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)C2=CC=C(C=C2)N3C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[1-[3-(difluoromethyl)anilino]ethyl]phenyl]methanesulfonamide](/img/structure/B7642079.png)
![(5S)-3-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7642081.png)
![3-[cyclopropyl-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7642087.png)
![3-[Cyclopropyl-[2-(2-fluorophenyl)propanoyl]amino]-2-methylpropanoic acid](/img/structure/B7642095.png)
![3-(1-methoxyethyl)-N-[1-[4-(tetrazol-1-yl)phenyl]ethyl]aniline](/img/structure/B7642098.png)


![3-[cyclopropyl-(4-fluoro-1H-indole-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7642120.png)
![N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine](/img/structure/B7642133.png)
![N-[5-[1-(2-methyl-1,3-thiazol-5-yl)ethylamino]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B7642147.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-1-(6-methylpyridin-3-yl)methanamine](/img/structure/B7642177.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-4-methoxybutan-2-amine](/img/structure/B7642197.png)
![3-[1-[2-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B7642202.png)
![4-[1-Methyl-4-[[2-(6-methylpyridin-3-yl)ethylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642206.png)